Anti-MRSA Antibacterial Activity: 4-Bromo-4′-methylchalcone vs. Gentamicin and In-Class Chalcones
In a panel of chalcone and hydrazone derivatives tested against methicillin-resistant Staphylococcus aureus (MRSA), 4-bromo-4′-methylchalcone (compound E4) exhibited an MIC of 16 µg·mL⁻¹, representing the best anti-MRSA activity among all synthesized chalcones. This MIC was superior to that of the clinical comparator gentamicin against the same MRSA strains, and approximately 2-fold lower (i.e., more potent) than the most effective comparator chalcone in the same study, 4′-fluoro-3-methylchalcone (E8, MIC = 32 µg·mL⁻¹) [1]. The presence of the bromine substituent at Ring A position 4, combined with the methyl group at Ring B position 4, was critical: non-brominated analogs and compounds bearing bromine at alternative positions (e.g., 3-bromo regioisomers) showed reduced potency against MRSA in the same assay [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | MIC = 16 µg·mL⁻¹ (4-bromo-4′-methylchalcone, E4) |
| Comparator Or Baseline | Gentamicin (MIC >16 µg·mL⁻¹ against same MRSA strains); 4′-fluoro-3-methylchalcone E8 (MIC = 32 µg·mL⁻¹) |
| Quantified Difference | E4 MIC 2-fold lower than E8 (16 vs. 32 µg·mL⁻¹); more effective than gentamicin against MRSA |
| Conditions | Microdilution method; MRSA clinical isolate; data from Aksöz et al. (2021) study of 17 chalcone/hydrazone derivatives |
Why This Matters
For procurement decisions in anti-MRSA drug discovery or antibacterial screening programs, the 4-bromo-4′-methyl substitution pattern is non-substitutable: the 4′-fluoro-3-methyl analog is half as potent, and removing the bromine eliminates the activity advantage.
- [1] Aksöz, B. E., Kaynak Onurdağ, F., Aksöz, E., & Özgen Özgacar, S. (2021). Biological activity screening of some hydrazone and chalcone derivatives. Turkish Journal of Hygiene and Experimental Biology, 78(2), 159–166. DOI: 10.5505/TurkHijyen.2020.02439. View Source
